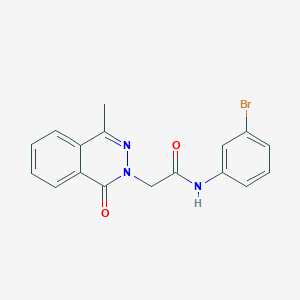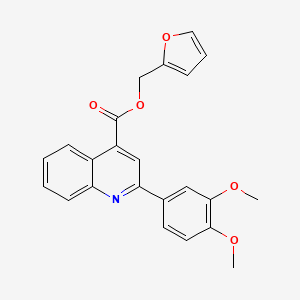![molecular formula C21H18N2O3S B3482320 N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3482320.png)
N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Vue d'ensemble
Description
N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core substituted with methoxy and carboxamide groups, along with an acetylphenyl carbamothioyl moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with 3-acetylphenyl isothiocyanate under inert conditions. The reaction is usually carried out in a dry solvent such as acetone or dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carbamothioyl linkage. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-naphthamide derivatives.
Reduction: Formation of 3-methoxynaphthalene-2-carboxamide derivatives with reduced acetylphenyl groups.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its enzyme inhibition activity.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes like acetylcholinesterase, inhibiting their activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the substrate from accessing the active site. The molecular pathways involved include the disruption of normal enzyme-substrate interactions and the stabilization of the enzyme-inhibitor complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide
- N-[(3-acetylphenyl)carbamothioyl]-3,4-dimethylbenzamide
- N-[(3-acetylphenyl)carbamothioyl]-3-(4-methoxyphenyl)acrylamide
Uniqueness
N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide stands out due to its naphthalene core, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds with benzene or substituted benzene cores.
Propriétés
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-13(24)14-8-5-9-17(10-14)22-21(27)23-20(25)18-11-15-6-3-4-7-16(15)12-19(18)26-2/h3-12H,1-2H3,(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJAXZHOZWVQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ETHYL-3-METHYL-N~4~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B3482254.png)
SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B3482257.png)
![N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3482273.png)
![4-CHLORO-1-METHYL-N~5~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B3482280.png)



![N-(2-{[(4-Ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B3482304.png)

![ethyl 4-[2-(2-bromo-4-chlorophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3482314.png)
![2-chloro-N-{3-[(propanoylcarbamothioyl)amino]phenyl}benzamide](/img/structure/B3482321.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3482326.png)
![4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3482343.png)
